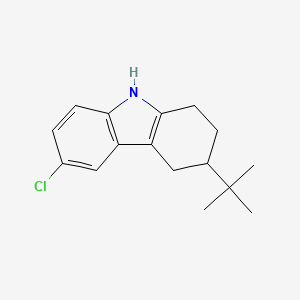

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole

Beschreibung

3-tert-Butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole is a tetrahydrocarbazole derivative featuring a tert-butyl group at position 3 and a chlorine atom at position 6. The tetrahydrocarbazole core consists of a partially saturated bicyclic system (benzene fused with a pyrrole ring), which reduces aromaticity compared to fully planar carbazoles. The tert-butyl substituent enhances steric bulk and lipophilicity, while the chloro group introduces electronic effects that may influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRQRPFXZFMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps in the Synthesis:

- Construction of the tetrahydrocarbazole skeleton

- Introduction of the tert-butyl group at position 3

- Chlorination at position 6

- Purification and isolation of the final compound

Detailed Preparation Methods

Construction of the Tetrahydrocarbazole Core

The tetrahydrocarbazole framework can be synthesized via cyclization reactions involving indole or aniline derivatives. One common approach is the Fischer indole synthesis, starting from a hydrazine and a suitable ketone or aldehyde. For the target compound, the starting material might be a 6-chloro-substituted precursor to ensure regioselectivity in chlorination.

Introduction of the tert-Butyl Group

The tert-butyl group is typically introduced via Friedel–Crafts alkylation. This step requires careful control to avoid polyalkylation and to ensure selectivity for the 3-position on the carbazole ring. The use of tert-butyl chloride with a Lewis acid catalyst (such as AlCl₃) is standard for this transformation.

Chlorination at Position 6

Selective chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or direct chlorination with chlorine gas under controlled conditions. The presence of electron-donating and electron-withdrawing groups on the carbazole ring influences the regioselectivity of the chlorination step.

Purification and Crystallization

The crude product is typically purified by recrystallization from suitable solvents (e.g., cyclohexane, ethanol, or methanol). The choice of solvent can influence the polymorphic form and purity of the final compound. Patents describe the use of azeotropic distillation to remove water and improve crystallization efficiency.

Data Tables

Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fischer indole synthesis | Hydrazine, 6-chloro-2-butanone, acid catalyst | 60–75 | Forms tetrahydrocarbazole core |

| Friedel–Crafts tert-butylation | tert-Butyl chloride, AlCl₃, dichloromethane | 55–70 | Selectivity for 3-position |

| Chlorination | NCS or Cl₂, solvent (e.g., acetic acid), 0–25°C | 65–80 | Monochlorination at 6-position |

| Recrystallization | Cyclohexane, ethanol, or methanol | — | Purity >98% (HPLC) |

*Note: Yields are representative and may vary depending on scale and specific conditions.

Purity and Physical Data

| Polymorphic Form | Solvent System | Melting Point (°C) | Purity (HPLC, %) | Notes |

|---|---|---|---|---|

| Form A | Isopropanol, ethanol | ~183 | >98 | Non-hygroscopic, stable |

| Form B | Acetone, MEK | ~165 | >98 | Non-hygroscopic |

| Amorphous | Cryogrinding | — | >98 | Converts to A/B by slurry |

Research Findings and Optimization

- Azeotropic Distillation : Removal of water by azeotropic distillation (using solvents like cyclohexane) significantly reduces reaction time and improves yield during the esterification and crystallization steps.

- Solvent Selection : Methanol and ethanol are preferred for aminolysis steps, as they prevent hydrolysis of esters and allow for efficient conversion to amide or other derivatives.

- Polymorph Control : The choice of crystallization solvent determines the polymorphic form, which can impact stability and suitability for pharmaceutical applications.

- Scale-Up Considerations : Avoidance of hazardous solvents (e.g., ethyl ether) and highly exothermic conditions is crucial for safe, large-scale synthesis.

Summary Table: Key Preparation Parameters

| Parameter | Preferred Choice/Range | Rationale |

|---|---|---|

| Starting Material | 6-chloro-indole or aniline | Ensures correct substitution pattern |

| tert-Butylation Agent | tert-Butyl chloride | High reactivity, commercial availability |

| Chlorination Reagent | NCS or Cl₂ | Selective, controllable |

| Crystallization Solvent | Cyclohexane, ethanol, methanol | Controls polymorph, purity |

| Reaction Temperature | 0–60°C (varies by step) | Prevents side reactions, improves yield |

| Purification | Recrystallization | Achieves >98% purity |

Analyse Chemischer Reaktionen

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain enzymes can inhibit their activity, leading to therapeutic effects in the treatment of diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The structural diversity of tetrahydrocarbazole derivatives arises from substitutions on the benzene ring (positions 6–9) or the saturated ring (positions 1–4). Key analogs include:

Table 1: Structural Comparison of Tetrahydrocarbazole Derivatives

Key Observations :

- Chlorine vs. In contrast, 6-methoxy derivatives (e.g., 6b) increase solubility but may reduce membrane permeability .

- tert-Butyl Group : The tert-butyl group at position 3 (compound 18) significantly increases lipophilicity, which could improve metabolic stability and blood-brain barrier penetration, as seen in DMT1 inhibitors .

- Positional Effects : Substitutions at position 8 (e.g., 6e) or 4a demonstrate that anti-prion activity is sensitive to steric and electronic modifications, highlighting the importance of substitution patterns .

Physicochemical and Spectral Properties

- Lipophilicity : The tert-butyl group increases logP values, as seen in compound 18 (logP ~3.5), compared to 6-methoxy derivatives (logP ~2.1) .

- Spectroscopy : ¹H NMR signals for the tert-butyl group typically appear as a singlet at δ 1.2–1.4 ppm, while aromatic protons (e.g., 6-Cl) resonate at δ 7.0–7.5 ppm .

Biologische Aktivität

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its antiviral, antibacterial, and anticancer effects, supported by relevant case studies and research findings.

- Molecular Formula : C₁₂H₁₄ClN

- Molecular Weight : 205.683 g/mol

- CAS Number : 36684-65-8

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 358.8 ± 37.0 °C

Antiviral Activity

Research indicates that carbazole derivatives, including 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole, exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against HIV and HCV:

- HIV Activity : Compounds with chlorine substitutions at specific positions demonstrated varying levels of activity against HIV. Notably, the presence of chlorine at position 7 enhanced antiviral efficacy significantly compared to other substitutions .

- HCV Activity : The derivative demonstrated promising results against Hepatitis C virus (HCV), with an effective concentration (EC50) of 0.031 µM and a high selectivity index (SI > 1612), indicating low cytotoxicity .

Antibacterial and Antifungal Activity

The compound has also been assessed for its antibacterial and antifungal properties:

- Antibacterial Activity : In a comparative study of various carbazole derivatives, it was found that certain modifications led to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the introduction of bulky groups like tert-butyl increases the hydrophobic character, which may enhance membrane penetration and activity .

- Antifungal Activity : The compound's antifungal activity was evaluated against common fungal strains. Results indicated significant inhibition at higher concentrations, supporting its potential as a therapeutic agent in treating fungal infections .

The biological activity of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole is attributed to several mechanisms:

- Inhibition of Viral Replication : The compound interferes with various stages of the viral life cycle, particularly in the replication phase.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have provided insights into the biological activity of this compound:

Study 1: Antiviral Efficacy

A study conducted by Kongkathip et al. demonstrated that carbazole derivatives could inhibit HIV replication in CD4+ T cells effectively. The study reported an EC50 value significantly lower than that of standard antiviral agents like Zidovudine (AZT) .

Study 2: Antimicrobial Properties

In another investigation published in MDPI, researchers synthesized various carbazole derivatives and tested their antimicrobial activities. The results showed that modifications at the nitrogen position greatly influenced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Q & A

What are the standard synthetic routes for 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole?

Level : Basic

Methodological Answer :

The synthesis of carbazole derivatives typically involves multi-step organic reactions. For example, 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione was synthesized via refluxing 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with Lawesson’s reagent in pyridine at 383 K for 6 hours, followed by neutralization and recrystallization (72% yield) . For the target compound, analogous methods may involve halogenation (e.g., introducing chlorine at position 6) and alkylation (e.g., tert-butyl group introduction) using Friedel-Crafts or nucleophilic substitution reactions. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity.

How is structural characterization performed for this compound, particularly in resolving crystallographic disorder?

Level : Basic

Methodological Answer :

X-ray crystallography is the gold standard for structural elucidation. In carbazole derivatives, cyclohexene rings may exhibit disorder, as seen in 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione, where C2A, C3A, and C4A atoms showed dual occupancy (86% and 14% occupancy) . Refinement protocols (e.g., SHELXL) with damping factors and free hydrogen parameter adjustments are used to resolve such discrepancies. Complementary techniques like NMR (e.g., H, C, DEPT) and IR spectroscopy validate functional groups and ring conformations.

How can computational methods optimize reaction pathways for synthesizing carbazole derivatives?

Level : Advanced

Methodological Answer :

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states, activation energies, and regioselectivity. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) integrates computation and experimentation to narrow optimal conditions, reducing trial-and-error approaches . Tools like COMSOL Multiphysics enable virtual simulations of reaction kinetics, while AI-driven platforms automate parameter optimization (e.g., temperature, solvent selection) to enhance yield and selectivity .

What experimental design strategies address data contradictions in crystallographic or spectroscopic analyses?

Level : Advanced

Methodological Answer :

Factorial design (e.g., full or fractional factorial models) systematically evaluates variables (e.g., reaction time, stoichiometry) to identify confounding factors . For crystallographic disorder, iterative refinement with constraints on thermal parameters and occupancy factors improves model accuracy . Cross-validation using complementary techniques (e.g., comparing XRD with solid-state NMR) resolves ambiguities. Bayesian statistical methods may also quantify uncertainty in spectral interpretations.

How can AI-driven automation enhance the development of carbazole-based derivatives?

Level : Advanced

Methodological Answer :

AI platforms enable end-to-end automation, from in silico molecular design to real-time experimental adjustments. For example, "smart laboratories" use machine learning to analyze reaction outcomes and iteratively refine conditions (e.g., catalyst loading, solvent polarity) . Natural language processing (NLP) tools extract actionable insights from literature databases to guide synthetic routes. Predictive models trained on historical data (e.g., reaction yields, spectral libraries) accelerate hypothesis generation and reduce resource waste.

What are the key considerations for designing catalytic systems to functionalize the carbazole core?

Level : Advanced

Methodological Answer :

Catalyst selection hinges on electronic and steric effects. For chlorination at position 6, electrophilic aromatic substitution with Lewis acid catalysts (e.g., FeCl) is common. Introducing tert-butyl groups may require Friedel-Crafts alkylation using tert-butyl halides and AlCl. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multi-step syntheses . Reactor design (e.g., continuous-flow systems) improves heat/mass transfer for exothermic or hazardous reactions .

How do theoretical frameworks guide the interpretation of carbazole reactivity in novel reactions?

Level : Advanced

Methodological Answer :

Theoretical models (e.g., frontier molecular orbital theory) predict sites of electrophilic/nucleophilic attack. For example, HOMO-LUMO gaps calculated via DFT explain regioselectivity in carbazole functionalization . Comparative studies with analogous compounds (e.g., 3-chloro-9H-carbazole ) validate mechanistic hypotheses. Collaborative frameworks integrating computation, spectroscopy, and kinetics are essential for robust theoretical-experimental alignment .

What are the best practices for ensuring reproducibility in carbazole synthesis?

Level : Basic

Methodological Answer :

Detailed documentation of reaction conditions (e.g., solvent purity, humidity levels) is critical. Standardized protocols for purification (e.g., column chromatography gradients, recrystallization solvents) minimize batch-to-batch variability. Open-access databases (e.g., crystallographic repositories) provide reference data for cross-validation . Implementing quality control checkpoints (e.g., mid-reaction HPLC monitoring) ensures consistency in intermediate purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.